Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate

Description

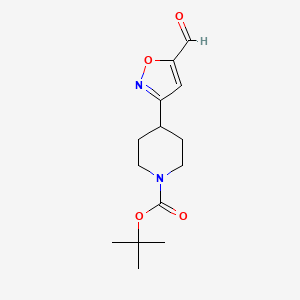

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate (CAS: 1820704-78-6) is a small-molecule scaffold featuring a piperidine ring substituted with a 1,2-oxazole (isoxazole) heterocycle at the 4-position. The oxazole ring bears a formyl (-CHO) group at position 5, while the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally characterized by its reactive aldehyde functionality, which enables diverse derivatization pathways, such as Schiff base formation or reduction to hydroxymethyl . Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol (calculated based on structural analogs) .

The Boc group enhances solubility in organic solvents and stabilizes the piperidine moiety during synthetic workflows. The 1,2-oxazole core contributes to π-π interactions in molecular recognition, making it valuable in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-8-11(9-17)20-15-12/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMTGIAFLETQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate is a piperidine derivative characterized by the presence of a tert-butyl group and an oxazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound's structure consists of a piperidine ring linked to a carboxylate group and an oxazole ring featuring an aldehyde substituent, which contributes to its reactivity and biological properties .

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. These interactions are crucial for elucidating its pharmacological profile and optimizing its therapeutic potential.

Pharmacological Properties

Compounds containing piperidine and oxazole rings are often associated with significant biological activities such as:

- Antimicrobial : Exhibiting activity against various pathogens.

- Anticancer : Potential to inhibit tumor growth through various mechanisms.

- Anti-inflammatory : Modulating inflammatory pathways.

The specific biological activities of this compound are still under investigation, but its structural features suggest a promising profile for further pharmacological evaluation .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. For example, the presence of the oxazole moiety is critical for its interaction with biological targets. Comparisons with similar compounds reveal variations in activity based on structural changes:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(5-chlorobenzo[d]oxazol-2-yl)piperazine-1-carboxylate | Contains a chlorobenzo[d]oxazole ring | Potentially increased lipophilicity |

| Tert-butyl 4-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | Features a pyrazole instead of an oxazole | Different biological activity profile |

| Tert-butyl 4-(5-bromo-indazol-3-yl)piperidine-1-carboxylate | Incorporates an indazole moiety | Known for specific anticancer properties |

These comparisons highlight the versatility of piperidine derivatives and underscore the unique characteristics of this compound due to its specific functional groups.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of this compound. In vitro studies have shown that derivatives with similar scaffolds exhibit varying degrees of efficacy against specific targets:

- NLRP3 Inhibition : A related study indicated that certain piperidine derivatives could inhibit NLRP3 inflammasome activation, which is pivotal in inflammatory diseases. The mechanism involved binding interactions that prevent the release of pro-inflammatory cytokines like IL-1β .

- Antimicrobial Activity : Compounds structurally similar to tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Studies : Investigations into related piperidine compounds have revealed their ability to induce apoptosis in cancer cell lines, indicating that modifications to the oxazole ring could enhance anticancer efficacy .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar oxazole structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that oxazole derivatives can inhibit the activity of protein kinases, which are crucial in cancer signaling pathways .

- Neuroprotective Effects : The piperidine component is known for its neuroprotective effects. Compounds containing piperidine rings have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies suggest that the oxazole derivative may possess antimicrobial activity against various pathogens. This application could be particularly relevant in developing new antibiotics or antifungal agents .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point of research:

- Enzyme Targeting : Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Inhibiting these enzymes could lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis .

Synthesis and Biological Evaluation

A notable study synthesized related oxazole-piperidine compounds and evaluated their biological activities:

- Synthesis Methodology : The synthesis involved multi-step reactions starting from readily available precursors. Key steps included the formation of the piperidine ring and subsequent functionalization with oxazole derivatives using coupling reactions .

- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit specific enzymes and their cytotoxic effects on cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, heterocycle types, reactivity, and applications.

Structural and Functional Comparison

| Compound Name | CAS Number | Heterocycle | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|---|

| Tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate | 1820704-78-6 | 1,2-Oxazole | Formyl (-CHO) | C₁₄H₂₀N₂O₄ | 280.32 | High reactivity (aldehyde), versatile for conjugation |

| Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate | 2031258-93-0 | 1,2-Oxazole | Hydroxymethyl (-CH₂OH) | C₁₄H₂₂N₂O₄ | 282.34 | Polar, oxidizable to aldehyde or carboxylic acid |

| Tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate | 280110-66-9 | 1,2,4-Oxadiazole | Methyl (-CH₃) | C₁₃H₂₁N₃O₃ | 267.32 | Stable, inert, limited reactivity |

Physicochemical Properties

| Property | Formyl Oxazole | Hydroxymethyl Oxazole | Methyl Oxadiazole |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 0.8 | 1.5 |

| Solubility (Water) | Low | Moderate | Low |

| Melting Point | ~120–125°C* | ~110–115°C* | ~95–100°C* |

*Estimated based on structural analogs.

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(5-formyl-1,2-oxazol-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2-oxazole ring via cyclization of appropriate precursors (e.g., nitrile oxides with alkenes).

- Step 2: Introduction of the formyl group at the 5-position of the oxazole using Vilsmeier-Haack or other formylation reagents.

- Step 3: Coupling the oxazole intermediate with a piperidine derivative. The tert-butyl carbamate group is often introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .

- Step 4: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxazole formation | Nitrile oxide + alkene, RT, 12h | 60-70% | |

| Boc protection | Boc₂O, DMAP, DCM, 0°C → RT | 85-90% |

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments (e.g., formyl proton at ~9.8 ppm, tert-butyl group at ~1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- Infrared (IR) Spectroscopy: Detection of carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc group; formyl C=O at ~1650 cm⁻¹) .

- X-ray Crystallography: For unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths/angles and validate stereochemistry .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer: Based on analogous piperidine-carboxylate derivatives:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Strategies include:

- Variable-Temperature NMR: To identify rotational barriers of the tert-butyl or piperidine groups .

- DFT Calculations: Compare computed NMR chemical shifts with experimental data to validate conformers .

- High-Resolution X-ray Data: Use SHELXL to refine disordered regions and assign occupancy factors .

Q. What strategies optimize reaction yields for introducing the formyl group on the oxazole ring?

Methodological Answer: Key factors include:

- Reagent Selection: Vilsmeier-Haack (POCl₃/DMF) for regioselective formylation at the 5-position .

- Temperature Control: Slow addition of reagents at -10°C to minimize side reactions.

- Workup: Quench with aqueous NaHCO₃ to neutralize acidic byproducts and extract with dichloromethane .

Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C → 0°C | Reduces decomposition |

| DMF Equivalents | 1.2 eq | Minimizes over-formylation |

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Electron-Withdrawing Groups (EWGs): Direct formylation to the 5-position via resonance stabilization .

- Protecting Groups: Use of tert-butyl carbamate to shield the piperidine nitrogen, preventing unwanted nucleophilic side reactions .

- Computational Modeling: DFT studies to predict reactive sites and transition states .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

Methodological Answer: Common issues and solutions:

Q. How does the formyl group’s reactivity influence downstream applications (e.g., bioconjugation)?

Methodological Answer: The formyl group enables:

- Schiff Base Formation: React with primary amines (e.g., lysine residues in proteins) under mild conditions (pH 6–7, RT) .

- Reduction to Alcohol: Use NaBH₄ to generate hydroxymethyl derivatives for further functionalization .

- Quality Control: Monitor reaction progress via HPLC or LC-MS to ensure product stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.